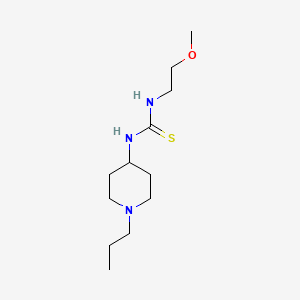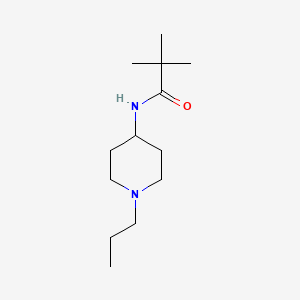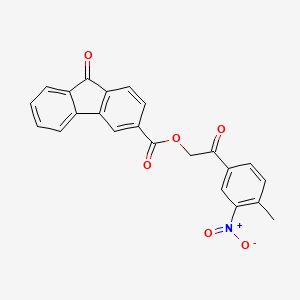
N-(2-methoxyethyl)-N'-(1-propyl-4-piperidinyl)thiourea
Übersicht
Beschreibung
N-(2-methoxyethyl)-N'-(1-propyl-4-piperidinyl)thiourea, also known as MPTU, is a chemical compound that has recently gained attention in the field of scientific research. MPTU is a thiourea derivative that has shown promising results in various studies, particularly in the field of neuroscience.
Wirkmechanismus
The exact mechanism of action of N-(2-methoxyethyl)-N'-(1-propyl-4-piperidinyl)thiourea is not yet fully understood. However, it is believed that this compound exerts its neuroprotective effects by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, this compound increases the levels of dopamine in the brain, which can protect neurons from damage and death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been found to increase the levels of dopamine in the brain, which can improve cognitive function and memory. This compound has also been shown to reduce inflammation and oxidative stress, which can protect neurons from damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2-methoxyethyl)-N'-(1-propyl-4-piperidinyl)thiourea in lab experiments is its neuroprotective properties. This compound can protect neurons from damage and death, which can be useful in studying various neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic in high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyethyl)-N'-(1-propyl-4-piperidinyl)thiourea. One area of research is to further investigate the mechanism of action of this compound. Another area of research is to study the potential therapeutic applications of this compound in other neurological disorders such as multiple sclerosis and traumatic brain injury. Additionally, researchers could investigate the potential use of this compound in combination with other drugs to enhance its neuroprotective effects.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-N'-(1-propyl-4-piperidinyl)thiourea has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. This compound has been found to have neuroprotective properties, which means it can protect neurons from damage and death. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-3-(1-propylpiperidin-4-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3OS/c1-3-7-15-8-4-11(5-9-15)14-12(17)13-6-10-16-2/h11H,3-10H2,1-2H3,(H2,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWGRRQUALBUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=S)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4715608.png)

![4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycylglycinate](/img/structure/B4715619.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4715624.png)
![2-[(5-bromo-2-chlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4715630.png)

![2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethyl thiocyanate](/img/structure/B4715639.png)
![N,N'-bis(2-ethoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1,3,5-triazine-2,4-diamine](/img/structure/B4715654.png)

![N-[4-(dimethylamino)benzyl]-2-phenoxypropanamide](/img/structure/B4715661.png)
![1-(3-chlorophenyl)-4-[4-(4-methoxyphenoxy)butanoyl]piperazine](/img/structure/B4715667.png)
![3-(4-chlorobenzyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B4715668.png)
![3-amino-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4715684.png)
